molecular formula C16H17N3O3 B3123909 Lumat-004 CAS No. 313544-31-9

Lumat-004

Cat. No. B3123909
CAS RN: 313544-31-9
M. Wt: 299.32 g/mol
InChI Key: IIOWSVKQLNZUKM-UHFFFAOYSA-N
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Description

Lumat-004, also known as Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido [3’,4’:4,5]pyrrolo [1,2,3-de]quinoxaline-8 (7H)-carboxylate, is a chemical compound with the molecular formula C16H17N3O3 . It has a molecular weight of 299.32 g/mol .


Physical And Chemical Properties Analysis

Lumat-004 has a molecular weight of 299.32 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Global DNA Methylation Studies Using LUMA

The Luminometric Methylation Assay (LUMA) has been applied to investigate global DNA methylation patterns across various species. This method relies on the digestion of DNA with methyl-sensitive and -insensitive restriction enzymes, followed by pyrosequencing. A study by Head et al. (2014) utilized LUMA to assess the impact of tissue storage conditions on DNA methylation values, crucial for ecological samples. It further explored DNA methylation levels in 12 species from five animal classes, revealing patterns that correlate well with previous measures generated by HPLC, marking the first report of CpG methylation values in several species and providing a foundation for studying patterns of epigenetic inheritance in ecological contexts (Head, Mittal, & Basu, 2014).

Luminescent Materials in Environmental Monitoring

Luminescent materials, such as europium-activated lutetium oxide (Lu2O3:Eu), have shown promise in digital medical imaging due to their spectroscopic and structural properties. A comparative study highlighted the imaging and efficiency properties of Lu2O3:Eu scintillating screens, which demonstrated higher Absolute Efficiency (AE) and X-ray Luminescence Efficiency (XLE) compared to traditional phosphor screens, suggesting potential for further research in medical imaging applications (Seferis et al., 2014).

properties

IUPAC Name

ethyl 3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10(15)-tetraene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-22-16(21)18-7-6-13-11(8-18)10-4-3-5-12-15(10)19(13)9-14(20)17-12/h3-5H,2,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOWSVKQLNZUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=C4N2CC(=O)NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lumat-004

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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